![molecular formula C9H8ClN3OS B4853547 2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4853547.png)
2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide
Overview
Description
“2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide” is a chemical compound with the molecular formula C12H9ClN4OS2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide” includes a benzimidazole ring, which is a fused benzene and imidazole ring, attached to a thioacetamide group . The presence of the benzimidazole ring contributes to its chemical properties and potential biological activities .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, including 2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide, have been studied as potential anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold and electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increase anticancer activity .
Antimicrobial Activity
Benzimidazole compounds have demonstrated moderate to good activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens .
Antifungal Agents
A new series of benzimidazole derivatives, including 2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide, were synthesized and tested against Candida species .
Antiparasitic Activity
Benzimidazoles are widely used in veterinary and human medicine to treat helminthic infections .
Antioxidant Discovery
Benzimidazole-based antioxidants have been studied, with certain fragments observed in the structure of benzimidazole-based antioxidants, including a benzimidazole core, phenolic hydroxyl and/or methoxyl groups, and hydrazone moiety .
Hormone Antagonist
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This property has led to their exploration as hormone antagonists .
Anti-HIV Activity
Benzimidazole derivatives have been studied for their potential anti-HIV activity .
Antihypertensive Activity
Benzimidazole compounds have also been explored for their potential antihypertensive activity .
Future Directions
The future directions for research on “2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide” and other imidazole derivatives could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, they may have potential applications in the development of new drugs .
Mechanism of Action
Target of Action
It is known that benzimidazole compounds, which this compound is a derivative of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that can lead to various biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
properties
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-5-1-2-6-7(3-5)13-9(12-6)15-4-8(11)14/h1-3H,4H2,(H2,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNSUKJSKVRDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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